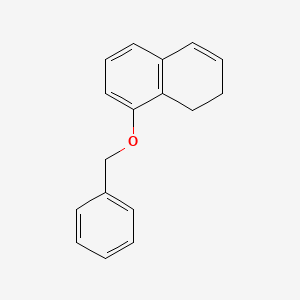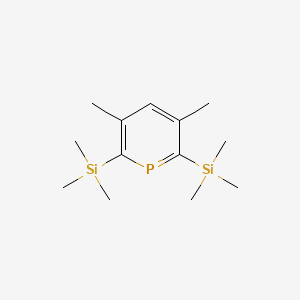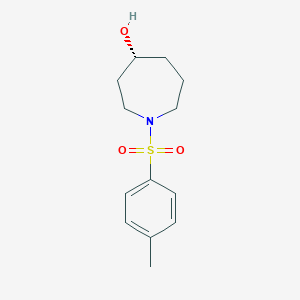
(4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol is a chemical compound that belongs to the class of azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of the 4-methylbenzene-1-sulfonyl group and the hydroxyl group at the 4-position of the azepane ring makes this compound unique.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylbenzene-1-sulfonyl Group: This step usually involves sulfonylation reactions using reagents like 4-methylbenzenesulfonyl chloride.
Hydroxylation at the 4-Position: This can be done using oxidation reactions or other suitable methods to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the azepane ring.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-sulfonylated azepanes.
Substitution: Formation of substituted azepanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential use in the synthesis of biologically active molecules.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for potential therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the production of specialty chemicals.
- Studied for its potential use in material science.
Wirkmechanismus
The mechanism of action of (4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the sulfonyl and hydroxyl groups can play a significant role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-1-(4-Methylbenzene-1-sulfonyl)piperidine-4-ol: A six-membered ring analog.
(4R)-1-(4-Methylbenzene-1-sulfonyl)morpholine-4-ol: A morpholine analog with an oxygen atom in the ring.
Uniqueness
- The seven-membered azepane ring provides different steric and electronic properties compared to six-membered rings.
- The specific positioning of the sulfonyl and hydroxyl groups can influence its reactivity and interactions.
Eigenschaften
CAS-Nummer |
189013-40-9 |
|---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
(4R)-1-(4-methylphenyl)sulfonylazepan-4-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11-4-6-13(7-5-11)18(16,17)14-9-2-3-12(15)8-10-14/h4-7,12,15H,2-3,8-10H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
GZKHMUUHCOVZQS-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](CC2)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
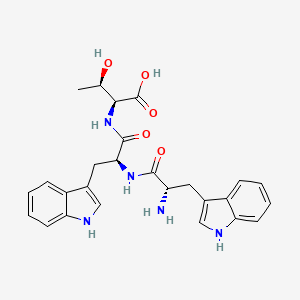

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
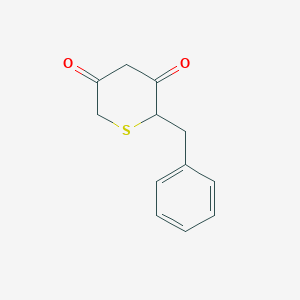
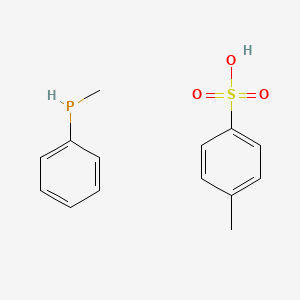
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
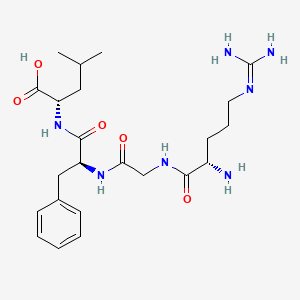

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
